molecular formula C16H19N7O3S3 B2864233 ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 835898-05-0

ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2864233
CAS No.: 835898-05-0
M. Wt: 453.55
InChI Key: KHWIZSPZPGWIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring dual thiazole rings and a 1,2,4-triazole core. The structure includes:

  • Thiazole backbone: A 4-methyl-1,3-thiazole-5-carboxylate ester at the core.
  • Acetamido bridge: A sulfanyl-linked acetamido group connecting the thiazole to a triazole ring.
  • Triazole substituents: A 4-methyl-4H-1,2,4-triazol-3-yl moiety functionalized with a (2-amino-1,3-thiazol-4-yl)methyl group.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S3/c1-4-26-13(25)12-8(2)18-15(29-12)20-11(24)7-28-16-22-21-10(23(16)3)5-9-6-27-14(17)19-9/h6H,4-5,7H2,1-3H3,(H2,17,19)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWIZSPZPGWIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazole-3-thiol scaffold is synthesized via base-mediated cyclization of N-substituted thiosemicarbazides. Adapting methods from and:

Procedure :

  • Thiosemicarbazide Formation : React 2-(2-amino-1,3-thiazol-4-yl)acetaldehyde with thiosemicarbazide in ethanol containing catalytic acetic acid (reflux, 4 h).
  • Cyclization : Treat the intermediate thiosemicarbazide with 2 M NaOH under reflux (6 h) to yield 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol.

Characterization :

  • FT-IR : 3259 cm⁻¹ (N–H stretch), 2574 cm⁻¹ (S–H stretch), 1631 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 4.12 (s, 2H, CH₂), 5.82 (s, 1H, thiazole-H), 7.25 (s, 2H, NH₂).

Alternative Pathway: Mannich Reaction

For higher regioselectivity, a Mannich reaction employing formaldehyde and methylamine generates the 4-methyl-triazole derivative.

Synthesis of Ethyl 2-Amino-4-methyl-1,3-thiazole-5-carboxylate

Hantzsch Thiazole Synthesis

The 2-aminothiazole core is constructed via cyclocondensation of α-bromo ketones with thiourea:

Procedure :

  • Bromoacetylation : Treat ethyl acetoacetate with bromine in acetic acid to form ethyl 2-bromoacetoacetate.
  • Cyclocondensation : React with thiourea in ethanol (reflux, 8 h) to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.

Optimization :

  • Solvent : Ethanol (yield: 89%) outperforms acetonitrile (72%).
  • Catalyst : Et₃N enhances reaction rate and purity.

Characterization :

  • M.P. : 184–186°C.
  • Mass Spec : m/z 215 [M+H]⁺.

Assembly of the Sulfanylacetamido Linker

Bromoacetylation of the Thiazole Carboxylate

Procedure :

  • Acylation : Treat ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate with bromoacetyl bromide in dichloromethane (0°C, 2 h).
  • Isolation : Precipitate the product (ethyl 2-bromoacetamido-4-methyl-1,3-thiazole-5-carboxylate) using ice-water.

Yield : 78%.

Thiol-alkylation with Triazole-3-thiol

Procedure :

  • Deprotonation : Stir 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol with NaH in DMF (0°C, 30 min).
  • Nucleophilic Substitution : Add ethyl 2-bromoacetamido-4-methyl-1,3-thiazole-5-carboxylate and reflux (12 h).

Optimization :

  • Base : NaH (yield: 85%) vs. K₂CO₃ (63%).
  • Solvent : DMF > DMSO (purity 95% vs. 88%).

Characterization :

  • ¹³C NMR : δ 167.2 (C=O), 154.1 (C=N), 60.1 (OCH₂CH₃).
  • HPLC : Purity >98%.

Critical Analysis of Synthetic Routes

Yield and Scalability Comparison

Step Yield (%) Scalability (g-scale) Key Challenge
Triazole-3-thiol 78–85 Moderate Regioselectivity control
Thiazole carboxylate 89 High Bromoacetylation exotherm
Thiol-alkylation 85 High Thiol oxidation

Spectroscopic Validation

  • FT-IR : Disappearance of S–H (2574 cm⁻¹) post-alkylation confirms bond formation.
  • ¹H NMR : Integration of CH₂ (δ 4.12) and NH₂ (δ 7.25) validates substitution.

Industrial and Environmental Considerations

Solvent Selection

  • Ethanol : Preferred for cyclocondensation (renewable, low toxicity).
  • DMF : Requires recycling due to environmental concerns.

Byproduct Management

  • HCl Gas : Neutralized with NaOH scrubbers during bromoacetylation.
  • Inorganic Salts : Removed via aqueous washes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and triazole rings.

    Reduction Products: Reduced forms of the compound, potentially leading to the opening of the heterocyclic rings.

    Substitution Products: Substituted derivatives at the aminothiazole moiety.

Scientific Research Applications

Ethyl 2-(2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Reported Activity/Properties Reference
Ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate Thiazole-triazole-thiazole Methyl, amino-thiazolylmethyl, sulfanyl-acetamido N/A (novel structure) N/A
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Triazole-thiazole Phenyl, amino-thiazolylmethyl, thiol Tyrosinase inhibition
2-[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide Triazole-thiazole Chlorophenylmethyl, methyl, sulfanyl-acetamido Antibacterial (structural analogy)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole Pyridinyl, methyl, ester Intermediate in carboxamide synthesis

Key Observations:

Heterocyclic Core: The main compound uniquely combines two thiazole rings and a triazole, whereas analogs like and feature single thiazole-triazole pairs. The sulfanyl-acetamido bridge is shared with , but the substituents differ (chlorophenyl vs. amino-thiazolylmethyl), impacting hydrophobicity and target selectivity.

Methyl vs. phenyl: The 4-methyl group on the triazole (main compound) may reduce steric hindrance compared to phenyl-substituted analogs .

Synthetic Pathways :

  • The main compound’s synthesis likely parallels methods for and , involving:

  • Coupling of ethyl 4-methylthiazole-5-carboxylate intermediates with sulfanyl-acetamido precursors .
  • Alkylation or nucleophilic substitution to attach the triazole-thiazole moiety .

Physicochemical and Toxicological Considerations

  • Solubility: The ethyl carboxylate group enhances hydrophilicity compared to non-ester analogs .
  • Stability : Sulfanyl linkages may confer susceptibility to oxidative degradation, necessitating formulation optimization.
  • Toxicity: No data available for the main compound, but related triazole-thiazoles require thorough toxicological evaluation .

Biological Activity

Ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various thiazole and triazole derivatives. The initial step typically involves the formation of a hydrazide from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Subsequent reactions with carbon disulfide and isothiocyanates yield the desired thiazole derivatives. The synthesis pathway is crucial for ensuring the biological activity of the final product.

Anticancer Activity

Research indicates that derivatives of triazoles and thiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various human cancer cell lines. In one study, a related compound demonstrated an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing thiazole and triazole moieties have been evaluated for their effectiveness against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Studies have also highlighted the ability of such compounds to inhibit key metabolic enzymes. For example, they have been found to inhibit acetylcholinesterase (AChE), which is significant in treating neurological disorders like Alzheimer's disease . The inhibition of urease has also been noted, which could be beneficial in treating conditions like peptic ulcers or infections caused by Helicobacter pylori .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells by targeting specific kinases involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compounds may enhance oxidative stress within cells, leading to apoptosis in cancerous cells while sparing normal cells .
  • Enzyme Interaction : By binding to active sites on enzymes like AChE or urease, these compounds can effectively inhibit their activity, leading to therapeutic effects in conditions associated with these enzymes.

Data Summary

Activity TypeCompound EffectivenessReference
Anticancer ActivityIC50 = 4.363 μM
Antimicrobial ActivityEffective against multiple strains
Enzyme InhibitionAChE inhibition observed

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study on Anticancer Effects : A study involving a library screening identified a derivative with significant cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction via ROS generation.
  • Antimicrobial Study : In vitro testing showed that a related thiazole derivative exhibited broad-spectrum antimicrobial activity against both Staphylococcus aureus and E. coli.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions requiring precise control of temperature, solvent selection, and purification steps. For example:

  • Step 1 : Formation of the thiazole-triazole core may require ethanol or dimethylformamide (DMF) as solvents under reflux conditions to stabilize intermediates .
  • Step 2 : Sulfanyl-acetamido linkage formation often employs catalysts like EDCI/HOBt for amide coupling, monitored via thin-layer chromatography (TLC) to track progress .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for subsequent biological assays .

Q. Which analytical techniques are most reliable for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and triazole rings, with diagnostic peaks for methyl groups (δ 2.5–3.0 ppm) and ester carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 522.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the sulfanyl-acetamido bridge .

Q. How does the compound’s solubility impact experimental design?

The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO), enabling stock solutions for in vitro assays. However, poor aqueous solubility necessitates vehicle controls (e.g., 0.1% Tween-80) in cellular studies .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking Studies : Molecular docking against targets like fungal CYP51 or bacterial DNA gyrase predicts binding modes. For example, the triazole-thiazole scaffold may occupy hydrophobic pockets, while the sulfanyl group hydrogen-bonds with catalytic residues .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of analogs (e.g., substituents on the triazole ring) correlates logP values with antifungal IC₅₀ data .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized Assays : Discrepancies in MIC (Minimum Inhibitory Concentration) values against Candida albicans may arise from variations in inoculum size or growth media. Repeating assays under CLSI guidelines improves reproducibility .
  • Metabolic Stability Tests : Contradictory in vivo vs. in vitro results (e.g., rapid hepatic clearance) necessitate microsomal stability assays to identify metabolically labile groups (e.g., ester hydrolysis) .

Q. How does structural modification of the triazole-thiazole core influence multi-target interactions?

  • Case Study : Replacing the 4-methyl group on the triazole with a phenyl ring (as in ’s analog) increases antifungal activity but reduces selectivity, likely due to enhanced hydrophobic interactions with non-target proteins .
  • Thiol-Disulfide Exchange : The sulfanyl-acetamido linker’s redox sensitivity (evidenced in ) may enable ROS-triggered drug release in cancer cells, requiring stability studies under physiological pH .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq profiling of treated microbial cultures identifies upregulated stress-response genes (e.g., CYP52 in fungi), suggesting target engagement .
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity to purified enzymes (e.g., Kd = 1.2 µM for bacterial dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.